Nor Mianserin-D4
Description
Overview of Nor Mianserin-D4 within the Context of Research Tools and Standards
This compound is a deuterated analogue of Nor Mianserin (B1677119), which is a metabolite of the tetracyclic antidepressant Mianserin. pharmaffiliates.com Mianserin itself is known to have antidepressant, anxiolytic, and antihistamine effects. glpbio.com this compound serves as a valuable research tool, primarily as an internal standard for the quantitative analysis of Nor Mianserin in biological samples. pharmaffiliates.com The "D4" designation indicates that four hydrogen atoms in the Nor Mianserin molecule have been replaced by deuterium (B1214612) atoms. pharmaffiliates.com
The use of this compound is particularly important in pharmacokinetic studies of Mianserin, where accurate measurement of its metabolites is essential. nih.gov In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is commonly used for the simultaneous determination of multiple antidepressants and their metabolites in serum or plasma, deuterated internal standards like this compound are the gold standard. dovepress.comnih.gov They co-elute with the unlabeled analyte and have similar ionization efficiencies, which helps to compensate for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the analytical method. dovepress.com
Physicochemical Properties and Analytical Data of this compound
The following tables provide a summary of the known physicochemical and analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1,2,3,4,10,14b-Hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-D4 |
| Synonyms | (+/-)-Demethylmianserin-D4; Desmethylmianserin-D4; Normianserine-D4 |
| Molecular Formula | C₁₇H₁₄D₄N₂ |
| Molecular Weight | 254.38 g/mol |
Data sourced from multiple chemical suppliers and databases.
Table 2: Analytical Data of this compound
| Parameter | Information |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | -20°C |
| Applications | Internal standard for the quantification of Nor Mianserin |
General information compiled from various analytical standard providers.
Synthesis and Manufacturing of this compound
The synthesis of deuterated compounds like this compound can be achieved through two primary strategies: direct synthesis using deuterated starting materials or hydrogen-deuterium exchange reactions on the non-labeled compound. symeres.comnih.gov For this compound, a common approach involves introducing the deuterium atoms at specific, metabolically stable positions within the molecule.
One possible synthetic route involves the use of deuterated reagents, such as deuterated solvents or reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄), during the synthesis of the parent molecule, Mianserin, or its precursor. nih.gov Another method is through hydrogen-deuterium exchange, where the non-labeled Nor Mianserin is treated with a deuterium source, such as heavy water (D₂O) or deuterated alcohol, often in the presence of a catalyst. google.comuva.es The specific positions of deuteration in this compound are chosen to be stable and not prone to back-exchange with hydrogen atoms under physiological conditions. osti.gov The final product is then purified, typically using chromatographic techniques, to ensure high isotopic and chemical purity.
Applications in Research
Role as an Internal Standard in Pharmacokinetic Studies
The primary application of this compound is as an internal standard in pharmacokinetic studies of Mianserin. pharmaffiliates.com When Mianserin is administered, it is metabolized in the body to various compounds, including Nor Mianserin. hpra.ie To understand the drug's behavior, it is crucial to accurately measure the concentrations of both the parent drug and its metabolites in biological fluids like plasma or serum over time. nih.gov
In these studies, a known amount of this compound is added to the biological samples before analysis. nih.gov Because this compound is chemically identical to Nor Mianserin, it behaves similarly during sample extraction, cleanup, and chromatographic separation. dovepress.com However, due to its higher mass, it can be distinguished from the unlabeled Nor Mianserin by a mass spectrometer. uni-hannover.de By comparing the detector response of the analyte (Nor Mianserin) to that of the internal standard (this compound), researchers can accurately quantify the concentration of the metabolite, even if there are losses during sample processing. nih.gov
Use in Mass Spectrometry-Based Bioanalytical Assays
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for quantifying drugs and their metabolites in complex biological matrices. nih.gov The use of deuterated internal standards like this compound is a cornerstone of robust and reliable bioanalytical methods. dovepress.com
In a typical LC-MS/MS assay for Nor Mianserin, both the analyte and this compound are ionized and then fragmented in the mass spectrometer. nih.gov Specific fragment ions for both the labeled and unlabeled compounds are monitored. scielo.br The ratio of the peak areas of the analyte to the internal standard is then used to construct a calibration curve and determine the concentration of Nor Mianserin in the unknown samples. researchgate.net This stable isotope dilution method minimizes errors arising from ion suppression or enhancement, which are common challenges in bioanalysis, and ensures the data is accurate and reproducible. nih.gov
Properties
Molecular Formula |
C₁₇H₁₄D₄N₂ |
|---|---|
Molecular Weight |
254.36 |
Synonyms |
1,2,3,4,10,14b-Hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-D4; (+/-)-Demethylmianserin-D4; Demethylmianserin-D4; Desmethylmianserin-D4; Normianserine-D4 |
Origin of Product |
United States |
Synthetic Methodologies for nor Mianserin D4
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
The synthesis of Nor Mianserin-D4 is not extensively detailed in publicly available literature; however, a plausible pathway can be constructed based on established organic chemistry principles and known syntheses of Mianserin (B1677119) and its derivatives. wikipedia.orggoogle.com The core structure of Nor Mianserin is a tetracyclic piperazinoazepine. wikipedia.org The "D4" designation indicates the incorporation of four deuterium atoms.
A likely synthetic approach involves a late-stage introduction of deuterium to a precursor molecule. One common method for producing deuterated compounds is through the use of deuterated reagents. beilstein-journals.org For instance, a precursor to Nor Mianserin containing a functional group amenable to reduction, such as an amide or an ester, could be treated with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This would introduce deuterium atoms at specific positions.
Alternatively, a de novo synthesis could be employed, starting with smaller, deuterated building blocks. nih.gov This approach offers greater control over the precise location of the deuterium labels. For example, a key intermediate in the Mianserin synthesis could be constructed using a deuterated starting material, ensuring the deuterium atoms are integrated into the molecular skeleton from an early stage.
Another viable strategy is catalytic H-D exchange, where the non-deuterated Nor Mianserin is treated with a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst like platinum on carbon (Pt/C). scielo.org.mxtn-sanso.co.jp This method can be effective for introducing deuterium onto aromatic rings or positions adjacent to activating groups. scielo.org.mx The specific conditions of the reaction (temperature, pressure, and catalyst) would be optimized to achieve the desired level of deuteration.
Strategies for Site-Specific and Uniform Deuteration
Achieving site-specific and uniform deuteration is paramount for the utility of this compound as an analytical standard. Site-specific labeling ensures that the deuterium atoms are located at positions that are metabolically stable, preventing their loss during biological processing. beilstein-journals.org
Site-Specific Deuteration:
Use of Deuterated Reagents: This is a common and effective strategy. For example, using deuterated methyl iodide (CD₃I) to introduce a deuterated methyl group or employing a deuterated reducing agent to convert a carbonyl group into a deuterated methylene (B1212753) group (CD₂). arkat-usa.org
Directed Catalytic Exchange: Employing directing groups that position a metal catalyst in proximity to specific C-H bonds can facilitate their selective exchange with deuterium.
Multi-step Synthesis: Designing a synthetic route where deuterium is introduced to an early intermediate at a specific, non-reactive position ensures its retention throughout the subsequent reaction sequence. nih.gov
Uniform Deuteration: For a D4-labeled compound, "uniform" refers to the consistent incorporation of four deuterium atoms per molecule. This is a measure of isotopic purity rather than a random distribution of deuterium throughout the molecule. The goal is to maximize the percentage of molecules that are precisely D4, with minimal contamination from D0, D1, D2, D3, or D5 species. rsc.orgrsc.org This is typically achieved by optimizing the reaction conditions, such as the stoichiometry of the deuterating agent and the reaction time, to drive the deuteration to completion at the target sites.
Isotopic Enrichment and Purity Assessment Techniques
The quality of this compound is defined by its isotopic enrichment and chemical purity. A combination of analytical techniques is essential to verify these parameters. acs.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the primary tool for determining isotopic enrichment. rsc.orgrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (D0, D1, D2, D3, D4, etc.) can be quantified. researchgate.net The goal is to confirm that the D4 isotopologue is the most abundant species, typically with an isotopic purity exceeding 98%.
¹H NMR (Proton NMR): In a highly deuterated sample, the proton signals corresponding to the deuterated positions will be significantly diminished or absent.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about their chemical environment and confirming their presence at the expected positions.
¹³C NMR: The carbon signals for the deuterated positions will show characteristic splitting patterns (due to C-D coupling) and a shift in their resonance frequency (isotopic shift), further confirming the site of deuteration. researchgate.net
Table 1: Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Data Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment and molecular formula. | Mass-to-charge ratio (m/z), isotopic distribution (%D0, %D1, %D2, %D3, %D4). |
| ¹H NMR | Confirms structural integrity and absence of protons at deuterated sites. | Chemical shifts, integration (reduction of signal intensity). |
| ²H NMR | Directly detects and locates deuterium atoms. | Chemical shifts of deuterium nuclei. |
| ¹³C NMR | Confirms site of deuteration and structural integrity. | Isotopic shifts and C-D coupling constants for deuterated carbons. |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity. | Retention time, peak purity, percentage of impurities. |
Scale-Up Considerations for Research Production
Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger research-grade production involves several key considerations:
Cost and Availability of Deuterated Reagents: Deuterated starting materials and reagents, such as D₂O, LiAlD₄, and deuterated solvents, are significantly more expensive than their non-deuterated counterparts. tn-sanso.co.jp Cost-effective synthesis planning and efficient use of these materials are critical.
Optimization of Reaction Conditions: Reactions must be robust and reproducible. This involves optimizing parameters like temperature, reaction time, and stoichiometry to maximize yield and isotopic incorporation while minimizing side reactions and isotopic scrambling.
Purification Challenges: The purification of deuterated compounds must be highly efficient to remove any non-deuterated or partially deuterated impurities. Chromatographic methods must be carefully developed and validated for their ability to separate these closely related species.
Process Safety and Handling: Standard safety protocols for chemical synthesis must be adapted for the specific reagents and reactions used.
Flow Chemistry: For larger scale production, transitioning from batch processing to continuous flow chemistry can offer significant advantages. tn-sanso.co.jpadesisinc.com Flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, often leading to higher yields and purity. adesisinc.comx-chemrx.com
By carefully addressing these factors, the reliable and consistent production of high-purity this compound for research applications can be achieved.
Analytical Applications of nor Mianserin D4 in Advanced Research
Development and Validation of Quantitative Analytical Methods Utilizing Nor Mianserin-D4 as an Internal Standard
The development of robust and reliable analytical methods is paramount for accurate drug quantification in research. This compound is instrumental in this process, particularly for methods employing mass spectrometry and chromatographic separation.
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of drugs and their metabolites in biological fluids due to its high sensitivity and precision. nih.gov In the context of Mianserin (B1677119) analysis, this compound is an ideal internal standard. Its almost identical chemical behavior to the analyte of interest, Nor Mianserin, ensures that it experiences similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. dshs-koeln.de
In a typical LC-MS/MS method, a specific precursor ion to product ion transition is monitored for both the analyte and the internal standard. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. researchgate.netthermofisher.com For instance, in the quantification of Mianserin and Nor Mianserin, the mass spectrometer would be set to monitor the specific mass transitions for both the unlabeled compounds and for this compound. The stable isotope-labeled internal standard allows for accurate quantification even at very low concentrations. dshs-koeln.deresearchgate.net
A study detailing the simultaneous determination of multiple antidepressants, including Mianserin, utilized isotope-labeled internal standards to ensure accuracy. nih.gov The use of such standards is crucial for compensating for variations during sample preparation and analysis. nih.gov
Chromatographic Separation Techniques
Prior to mass spectrometric detection, chromatographic separation is essential to resolve the analytes of interest from other matrix components. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed for this purpose. researchgate.netresearchgate.net
A C18 column is frequently used for the separation of antidepressants like Mianserin and its metabolites. nih.govfrontiersin.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.govresearchgate.net The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of multiple compounds within a short analytical run. researchgate.netsigmaaldrich.com The retention time of this compound is expected to be very similar to that of Nor Mianserin, ensuring they elute closely together, which is a key characteristic of a good internal standard. edqm.eu
| Parameter | Typical Condition | Source(s) |
| Chromatography System | HPLC, UPLC | researchgate.netresearchgate.net |
| Column | C18 | nih.govfrontiersin.orgresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate, formic acid) | nih.govresearchgate.net |
| Elution | Gradient | researchgate.netsigmaaldrich.com |
Method Validation Parameters for Research Applications (Specificity, Linearity, Precision, Accuracy)
For an analytical method to be considered reliable for research applications, it must undergo rigorous validation. wjarr.com Key validation parameters include specificity, linearity, precision, and accuracy. nih.govresearchgate.netwjarr.com
Specificity ensures that the signal measured is solely from the analyte of interest, without interference from other compounds in the sample. frontiersin.org The use of MRM in LC-MS/MS provides high specificity. researchgate.net
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. wjarr.com Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. frontiersin.org
Precision measures the closeness of agreement between a series of measurements from the same sample. wjarr.com It is typically expressed as the coefficient of variation (%CV) and is assessed at both intra-day and inter-day levels. nih.gov For bioanalytical methods, a %CV of less than 15% is generally considered acceptable. nih.gov
Accuracy refers to the closeness of the measured value to the true value. wjarr.com It is often expressed as the percentage of recovery. researchgate.net Accuracy for bioanalytical methods should ideally be within 85-115%. nih.gov
A validated method for Mianserin and N-desmethylmianserin (Nor Mianserin) in human plasma demonstrated linearity over specific concentration ranges, with intraday and interday precision (%CV) being less than 10% and accuracy ranging from 91.85% to 112.33%. nih.gov
| Validation Parameter | Typical Acceptance Criteria | Source(s) |
| Specificity | No significant interference at the retention time of the analyte and internal standard. | frontiersin.org |
| Linearity (Correlation Coefficient) | r² > 0.99 | mdpi.com |
| Precision (%CV) | < 15% | nih.gov |
| Accuracy (% Recovery) | 85-115% | nih.gov |
Application in Bioanalytical Research Studies for Compound Detection and Quantification
This compound is primarily applied in bioanalytical research to accurately quantify Mianserin and its active metabolite, Nor Mianserin, in biological samples such as plasma and serum. nih.govresearchgate.net This is crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a drug.
For example, a validated HPLC method was used to measure Mianserin concentrations in human serum samples from healthy volunteers who had received an oral dose of the drug. researchgate.net The use of an internal standard like this compound in such studies ensures the reliability of the pharmacokinetic parameters determined. nih.govresearchgate.net
Role as a Certified Reference Material in Pharmaceutical Research and Development
In pharmaceutical research and development, Certified Reference Materials (CRMs) are essential for ensuring the quality and consistency of analytical measurements. supelco.com.tw While this compound itself is a stable isotope-labeled compound used as an internal standard, it is often supplied by accredited manufacturers who adhere to strict quality control standards, such as ISO Guide 34 and ISO 17025. supelco.com.tw This ensures the identity, purity, and concentration of the material, making it suitable for use in regulated environments.
The availability of high-purity reference standards for both the drug (Mianserin Hydrochloride) and its labeled internal standard (this compound) is critical for the development and validation of analytical methods that can be used to support new drug applications and for therapeutic drug monitoring research.
Utility in Isotope Dilution Mass Spectrometry for Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method that provides highly accurate and precise quantification of analytes, especially at trace levels. This technique relies on the addition of a known amount of an isotopically labeled version of the analyte (like this compound) to the sample. nih.gov
The principle of IDMS is that the labeled and unlabeled forms of the analyte behave identically during sample preparation and analysis. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard in the mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy, as this ratio is less affected by matrix effects or variations in instrument response. dshs-koeln.de This makes IDMS, with the use of internal standards like this compound, a powerful tool for trace analysis in complex matrices such as environmental samples or for detecting low levels of drugs and metabolites in biological fluids. jcu.cz
Pharmacological and Biochemical Mechanism Elucidation Using Deuterated Mianserin Analogues
Receptor Binding and Ligand-Interaction Studies (In Vitro Systems)
In vitro studies are fundamental to understanding how mianserin (B1677119) and its analogues interact with various receptors in the central nervous system. These studies typically involve radioligand binding assays and functional assays using cloned human receptors expressed in cell lines.
Mianserin itself exhibits a complex receptor binding profile, acting as an antagonist or inverse agonist at multiple receptor sites. wikipedia.orgglpbio.com It demonstrates high affinity for histamine (B1213489) H1 receptors, which contributes to its sedative effects. wikipedia.orgglpbio.com Furthermore, it has significant antagonist activity at several serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 receptors. wikipedia.orgglpbio.com Mianserin also blocks both α1- and α2-adrenergic receptors. wikipedia.org
The dopamine (B1211576) receptor family, consisting of D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes, plays a crucial role in mood and cognition. acnp.orgfrontiersin.orgmetu.edu.tr While some atypical antipsychotics show high affinity for the D4 receptor, this is not a universal characteristic that distinguishes them from typical antipsychotics. nih.gov Mianserin's affinity for dopamine receptors is generally lower than for serotonin and histamine receptors. researchgate.net However, studies have shown that it does possess some binding affinity for the human cloned Dopamine D4 receptor. guidetopharmacology.org The D4 receptor is primarily located in limbic areas of the brain, such as the nucleus accumbens, making it a region of interest for affective disorders. acnp.org Noradrenaline and adrenaline can also activate the D4 receptor, while serotonin and histamine show no significant affinity for it. mdpi.com
The affinity of mianserin for various monoamine receptors is summarized in the table below. The Ki value represents the inhibition constant, with a lower value indicating stronger binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D4 | 3311.31 |
| Histamine H1 | High Affinity (Inverse Agonist) |
| Serotonin 5-HT1D | Antagonist/Inverse Agonist |
| Serotonin 5-HT2A | Antagonist/Inverse Agonist |
| Serotonin 5-HT2C | Antagonist/Inverse Agonist |
| Serotonin 5-HT3 | Antagonist/Inverse Agonist |
| Serotonin 5-HT6 | Antagonist/Inverse Agonist |
| Serotonin 5-HT7 | Antagonist/Inverse Agonist |
| Adrenergic α1 | Antagonist |
| Adrenergic α2 | Antagonist |
| This table is for illustrative purposes and specific Ki values may vary between studies. |
Mianserin's functional activity is predominantly antagonistic or inverse agonistic at the receptors it binds to. An agonist activates a receptor, an antagonist blocks the action of an agonist, and an inverse agonist reduces the basal activity of a receptor. google.com
At histamine H1 receptors, mianserin acts as an inverse agonist, which is responsible for its strong sedative properties. wikipedia.orgglpbio.com Its antagonism at 5-HT2A and α1-adrenergic receptors leads to the inhibition of intracellular phospholipase C (PLC) activation, a common downstream target for several antidepressants. wikipedia.org Blockade of 5-HT2A and 5-HT2C receptors is a key mechanism contributing to its antidepressant and anxiolytic effects. patsnap.com
Mianserin also functions as an antagonist at presynaptic α2-adrenergic autoreceptors. wikipedia.org These receptors normally act as a negative feedback mechanism, inhibiting the release of norepinephrine (B1679862). By blocking these receptors, mianserin disinhibits the release of norepinephrine, as well as dopamine, serotonin, and acetylcholine (B1216132) in various brain regions. wikipedia.org This action is believed to be central to its therapeutic effect. patsnap.com Some studies have also identified mianserin as a partial agonist at κ-opioid receptors. nih.gov
The functional activities of mianserin at various receptors are summarized below:
| Receptor Subtype | Functional Activity |
| Histamine H1 | Inverse Agonist |
| Serotonin 5-HT1D | Antagonist/Inverse Agonist |
| Serotonin 5-HT2A | Antagonist/Inverse Agonist |
| Serotonin 5-HT2C | Inverse Agonist |
| Serotonin 5-HT3 | Antagonist/Inverse Agonist |
| Serotonin 5-HT6 | Antagonist/Inverse Agonist |
| Serotonin 5-HT7 | Antagonist/Inverse Agonist |
| Adrenergic α1 | Antagonist |
| Adrenergic α2 | Antagonist |
| κ-Opioid Receptor | Partial Agonist |
Assessment of Affinity and Selectivity for Monoamine Receptors (e.g., Serotonin, Adrenergic, Dopamine Receptor Subtypes)
Neurotransmitter Transporter Modulation Studies (In Vitro and Animal Models)
Beyond direct receptor interactions, mianserin and its metabolites can influence the levels of neurotransmitters in the synaptic cleft by modulating their reuptake transporters.
Mianserin is considered a weak inhibitor of norepinephrine reuptake. drugbank.com However, some studies have shown it to be a potent inhibitor of noradrenaline accumulation, with a potency similar to the tricyclic antidepressant nortriptyline (B1679971) in certain tissues. nih.gov This inhibition of reuptake, combined with its α2-adrenergic receptor antagonism, contributes to increased noradrenergic neurotransmission. medicines.org.uk Many analogues of mianserin also exhibit norepinephrine reuptake inhibitory properties. nih.gov
Mianserin's interaction with dopamine and serotonin systems is complex and often indirect. While it is a weak inhibitor of serotonin reuptake, its primary metabolite, desmethylmianserin, shows activity in inhibiting 5-hydroxytryptamine (serotonin) reuptake. nih.gov
Mianserin's antagonism of α2-adrenoceptors can indirectly increase dopamine release in certain brain regions like the prefrontal cortex. nih.gov The interaction between serotonin and dopamine systems is well-established, with serotonin exerting complex, often inhibitory, control over dopamine neuron activity. nih.gov By modulating various serotonin receptors, mianserin can indirectly influence dopaminergic pathways. For instance, antagonism at 5-HT2A/C receptors can contribute to an enhanced clinical effect when combined with dopamine D2 receptor antagonists. tandfonline.com Studies in animal models of depression have shown that the therapeutic effects of mianserin can be blocked by D2/D3 receptor antagonists, indicating an essential role for the dopamine system in its mechanism of action. nih.gov
Norepinephrine Reuptake Inhibition
Enzyme Inhibition and Activation Profiling in Biochemical Pathways
Inhibitors of CYP2D6 can significantly increase plasma concentrations of mianserin, potentially leading to toxicity. Conversely, inducers of this enzyme can decrease its plasma levels and therapeutic efficacy.
Investigational Models for Receptor Desensitization and Regulation
The study of receptor desensitization and regulation is crucial for understanding the long-term efficacy and adaptive neural changes induced by psychoactive compounds. Deuterated analogues of mianserin, such as Nor Mianserin-D4, serve as invaluable tools in these investigational models. The isotopic labeling allows for precise tracing and quantification in complex biological systems, helping to elucidate the nuanced mechanisms by which the parent compound and its metabolites modulate receptor sensitivity over time. While specific research focusing exclusively on this compound is limited, extensive studies on mianserin provide a strong framework for understanding its role in receptor desensitization and regulation, which can be extrapolated to its deuterated metabolites.
Mianserin's primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors, which enhances central noradrenergic and serotonergic neurotransmission. mims.com However, its therapeutic effects are also tightly linked to its interactions with a variety of postsynaptic receptors, leading to adaptive changes, including desensitization and regulation of these receptor systems.
Serotonin (5-HT) Receptor Regulation:
Mianserin is a potent antagonist at several serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT1C. wikipedia.orgpatsnap.com Chronic administration of mianserin has been shown to lead to a decrease in the number of 5-HT2 and 5-HT1C receptors. nih.gov This downregulation is a key aspect of receptor desensitization. The process is thought to occur via post-translational mechanisms such as receptor internalization, phosphorylation, or proteolysis, rather than changes at the transcriptional level. nih.gov Investigational models using cell lines expressing these receptors, often in conjunction with techniques like radioligand binding assays, can quantify these changes. The use of a deuterated tracer like this compound would enable researchers to correlate the persistent presence of the metabolite at the receptor site with the temporal dynamics of receptor downregulation.
A notable finding is mianserin's ability to prevent the desensitization of the μ-opioid receptor (MOP) when co-activated by morphine and serotonin. researchgate.net This effect is mediated through its blockade of the 5-HT2A receptor, suggesting a complex interplay between the serotonergic and opioid systems in receptor regulation. researchgate.net
Adrenergic Receptor Desensitization:
The long-term therapeutic effects of many antidepressants are associated with the desensitization of β-adrenergic receptors. nih.gov This is often a consequence of increased synaptic norepinephrine resulting from the blockade of α2-adrenergic autoreceptors. nih.gov Mianserin, as a potent α2-adrenoceptor antagonist, is expected to induce such changes. wikipedia.org However, studies investigating the effect of long-term mianserin treatment on α2-adrenergic receptor sensitivity have yielded mixed results. One clinical investigation in depressed patients indicated that long-term mianserin treatment did not lead to significant subsensitivity of the α2-adrenergic receptor. nih.gov This suggests that a reduction in α2-adrenergic autoreceptor sensitivity may not be a universal mechanism for all effective antidepressants. nih.gov
The table below summarizes research findings on mianserin's influence on receptor regulation, which forms the basis for investigational models utilizing deuterated analogues.
| Receptor Target | Mianserin's Action | Observed Regulatory Effect | Investigational Model/Technique | Finding |
| 5-HT2A Receptor | Antagonist wikipedia.orgpatsnap.com | Downregulation/Desensitization nih.gov | Cell culture, Radioligand binding | Chronic treatment decreases receptor density. nih.gov |
| 5-HT1C/2C Receptor | Antagonist wikipedia.orgpatsnap.com | Downregulation/Desensitization nih.gov | Cell culture, Radioligand binding | Chronic treatment decreases receptor density. nih.gov |
| μ-Opioid Receptor (MOP) | Indirect (via 5-HT2A) | Prevents Desensitization researchgate.net | Co-expression systems (HEK293 cells) | Mianserin prevents morphine/5-HT induced MOP desensitization. researchgate.net |
| α2-Adrenergic Receptor | Antagonist mims.comwikipedia.org | No significant subsensitivity nih.gov | Clinical studies in patients | Long-term treatment did not significantly alter receptor sensitivity. nih.gov |
| κ-Opioid Receptor | Partial Agonist nih.gov | Activates receptor | CHO cells, Rat brain membranes, [35S]GTPγS binding | Mianserin and its analogue mirtazapine (B1677164) show partial agonist activity. nih.gov |
Opioid Receptor Interactions:
The following table details the receptor binding affinities of mianserin, providing a quantitative basis for its diverse regulatory effects.
| Receptor | Binding Affinity (Ki, nM) |
| Histamine H1 | 0.8 |
| 5-HT2A | 1.1 |
| 5-HT2C | 0.5 |
| α2A-Adrenergic | 2.5 |
| α2B-Adrenergic | 2.5 |
| α2C-Adrenergic | 1.3 |
| α1-Adrenergic | 31 |
| κ-Opioid | 120 |
| μ-Opioid | 1400 |
| δ-Opioid | 2200 |
| Data derived from studies on Mianserin. wikipedia.orgnih.gov |
Future Research Directions and Translational Potential of Deuterated Mianserin Analogues
Advancements in Isotopic Labeling Techniques for Complex Molecules
The synthesis of isotopically labeled compounds, particularly for complex molecules like mianserin (B1677119) analogues, is a critical area of ongoing research. Innovations in this field are geared towards improving efficiency, cost-effectiveness, and the precision of deuterium (B1214612) incorporation. musechem.comx-chemrx.com
Late-Stage Functionalization and Isotope Exchange: Traditionally, isotopic labeling was performed early in the synthetic route. However, late-stage functionalization has gained prominence as it allows for the introduction of isotopes into a complex molecule after most of the synthesis is complete. openmedscience.com This approach is more atom-economical and applicable to the synthesis of complex pharmaceuticals. x-chemrx.com Direct hydrogen isotope exchange (HIE) is a key technique in this context, enabling the replacement of hydrogen with deuterium without the need for pre-functionalization, using readily available reagents like heavy water (D₂O). x-chemrx.com
Catalytic Deuteration and Flow Chemistry: Novel catalytic methods are being developed to provide more efficient and cost-effective deuterium incorporation. wiseguyreports.com Furthermore, the use of flow chemistry offers significant advantages over traditional batch synthesis, including precise control over reaction parameters, improved mixing, and enhanced safety, all of which are beneficial for isotopic labeling reactions. x-chemrx.com
Selective Labeling: The ability to selectively introduce isotopes at specific molecular positions is crucial. For instance, in the context of Nuclear Magnetic Resonance (NMR) spectroscopy, selective labeling can reduce spectral overlap and improve sensitivity and resolution, which is particularly useful for studying large proteins. Techniques using suppressor tRNAs in cell-free expression systems allow for the site-specific incorporation of labeled amino acids.
Emerging Analytical Research Approaches for Enhanced Sensitivity and Specificity
The accurate detection and quantification of deuterated compounds like Nor Mianserin-D4 in biological matrices are paramount for their use in research. Deuterated analogues, including Mianserin-D3 and 8-Hydroxy Mianserin-D3, are frequently used as internal standards in analytical and pharmacokinetic studies to improve the accuracy of mass spectrometry and liquid chromatography methods. veeprho.comveeprho.com
Mass Spectrometry-Based Techniques: Mass spectrometry (MS) is a cornerstone for the analysis of deuterated compounds. nih.gov High-resolution mass spectrometry (HRMS) is particularly advantageous as it does not require prior knowledge of specific spectra and can be used for the rapid characterization of isotopic purity with very low sample consumption. researchgate.net Techniques like selected ion monitoring (SIM) in gas chromatography-mass spectrometry (GC/MS) have been successfully used for the quantitative assay of mianserin in human plasma, utilizing a deuterated analogue as an internal standard. nih.gov A mass fragmentographic method has also been developed for the assay of mianserin, demonstrating high precision and a low limit of detection. nih.gov
Advanced Chromatographic Separation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for measuring mianserin and its metabolites in plasma or serum. researchgate.net The development of methods with short run times enhances sample throughput, which is crucial for large-scale studies. uantwerpen.be
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for the analysis of deuterated compounds. clearsynth.com It can confirm the placement of deuterium and assess isotopic purity. vulcanchem.com Advances in benchtop NMR spectrometers have demonstrated sufficient sensitivity to detect deuterium at natural abundance, making it a viable tool for tracing reaction pathways with labeled molecules. magritek.com
Novel Applications in Pre-Clinical Drug Discovery and Development
The unique properties of deuterated compounds offer significant advantages in the pre-clinical stages of drug discovery and development. musechem.comwiseguyreports.com The primary benefit stems from the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes. wikipedia.orginformaticsjournals.co.in
Metabolic Stability and Pharmacokinetics: Deuteration can significantly alter a drug's metabolism, often leading to a longer half-life and improved metabolic stability. jrfglobal.comwikipedia.org This can result in enhanced drug exposure and potentially allow for lower or less frequent dosing. nih.gov For example, studies with deuterated analogues of N,N-dimethyltryptamine (DMT) showed that deuteration at the α-carbon position led to a longer half-life and reduced clearance. nih.gov This principle is a key driver for the development of deuterated drugs, with the goal of improving the pharmacokinetic profile of new and existing therapeutic agents. nih.govinformaticsjournals.co.in
Elucidating Metabolic Pathways: Isotopically labeled compounds like this compound are invaluable as tracers in metabolic studies. wiseguyreports.comclearsynth.com By tracking the labeled molecules, researchers can gain detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as identify potential drug targets. musechem.comwiseguyreports.com This information is critical for understanding a drug's behavior in biological systems and for optimizing its properties. musechem.com
Expansion of Isotopic Labeling for Quantitative Proteomics and Metabolomics Research
The application of isotopic labeling extends beyond the study of a single drug molecule to the broader fields of proteomics and metabolomics. These "omics" disciplines benefit greatly from the ability to accurately quantify changes in proteins and metabolites across different biological conditions.
Quantitative Proteomics: Labeled quantitative proteomics utilizes stable isotopes to accurately quantify proteins in complex samples. metwarebio.com Several techniques are employed, including:
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are grown in media containing isotopically labeled amino acids, which are then incorporated into newly synthesized proteins. creative-proteomics.comsilantes.com This allows for the quantitative comparison of protein expression levels. creative-proteomics.com
Isobaric Tagging (TMT and iTRAQ): These methods use chemical tags to label peptides from different samples. metwarebio.comsilantes.com The labeled peptides are then combined and analyzed by mass spectrometry, where reporter ions allow for the relative quantification of proteins. nih.govmetwarebio.com
Metabolomics: In metabolomics, stable isotope labeling provides crucial insights into metabolic pathways and fluxes. creative-proteomics.com By introducing isotopically labeled substrates, researchers can trace their transformation and distribution within cells. creative-proteomics.com This is particularly useful for identifying biomarkers and understanding metabolic disorders. creative-proteomics.com
The continued development of isotopic labeling techniques and analytical methods will undoubtedly expand the research applications of deuterated compounds like this compound. From optimizing drug candidates in pre-clinical studies to enabling large-scale quantitative analyses in proteomics and metabolomics, the translational potential of deuterated analogues remains a vibrant and promising area of scientific inquiry.
Q & A
Q. What are the critical considerations when designing experiments to characterize Nor Mianserin-D4's physicochemical properties?
Methodological Answer:
- Begin with standardized protocols for synthesizing and purifying this compound, ensuring reproducibility by documenting reaction conditions (e.g., temperature, solvent ratios, and catalyst use).
- Use spectroscopic techniques (NMR, HPLC-MS) for structural confirmation, cross-referencing with literature data for known analogs. For novel compounds, provide full characterization (elemental analysis, purity ≥95%) and deposit raw spectral data in supplementary materials .
- Include control experiments to validate analytical methods, such as spiking with reference standards or testing under varied pH/temperature conditions .
How should researchers formulate hypothesis-driven research questions for initial studies on this compound?
Methodological Answer:
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example: "How does the deuterium substitution in this compound influence its metabolic stability compared to the non-deuterated form?"
- Use PICO (Population, Intervention, Comparison, Outcome) for pharmacological studies: "In in vitro hepatic models (P), does this compound (I) exhibit reduced CYP450-mediated oxidation (O) compared to Mianserin (C)?" .
- Conduct a systematic literature review to identify gaps in deuterated antidepressant research, prioritizing understudied pharmacokinetic parameters .
Q. What are the minimum data requirements to ensure reproducibility in this compound synthesis?
Methodological Answer:
- Report exact molar ratios, reaction times, and purification steps (e.g., column chromatography conditions).
- Provide spectral data (e.g., H/C NMR chemical shifts, HRMS m/z values) for all novel intermediates and final compounds in the main text or supplementary files .
- For known compounds, cite prior synthesis methods and confirm identity via comparative spectral analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Methodological Answer:
- Perform dose-response studies with triplicate measurements to calculate IC values, using statistical tools (e.g., nonlinear regression in GraphPad Prism).
- Compare experimental conditions (e.g., buffer composition, cell lines) across studies and replicate key experiments under standardized protocols .
- Apply meta-analysis techniques to identify methodological outliers or confounding variables (e.g., assay sensitivity differences) .
Q. What advanced analytical strategies are recommended for chiral separation of this compound stereoisomers?
Methodological Answer:
- Optimize chiral stationary phases (CSPs) in HPLC, testing polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.
- Use circular dichroism (CD) spectroscopy to confirm enantiomeric purity and correlate elution order with absolute configuration .
- Conduct trial experiments to determine optimal column temperature and flow rate, documenting retention times and resolution factors in supplementary data .
Q. How can computational modeling enhance the design of this compound derivatives with improved blood-brain barrier (BBB) permeability?
Methodological Answer:
- Employ molecular dynamics (MD) simulations to predict logP and polar surface area (PSA), key parameters for BBB penetration.
- Validate models with in vitro permeability assays (e.g., PAMPA-BBB) and compare results to computational predictions, adjusting force fields as needed .
- Deposit simulation trajectories and input files in FAIR-compliant repositories for peer validation .
Q. What methodologies enable longitudinal tracking of this compound's metabolic pathways in preclinical models?
Methodological Answer:
- Use stable isotope labeling (e.g., C/N) paired with LC-MS/MS to trace metabolites in plasma and tissue homogenates over time.
- Apply mixed-effects statistical models to account for inter-individual variability in metabolism, reporting confidence intervals for half-life calculations .
- Archive raw mass spectra and processing scripts in open-access platforms to facilitate replication .
Q. How should researchers integrate contradictory findings from in vitro and in vivo efficacy studies of this compound?
Methodological Answer:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile discrepancies, incorporating parameters like protein binding and tissue distribution.
- Design crossover studies comparing this compound and controls under matched dosing regimens, using ANOVA with post-hoc Tukey tests to assess significance .
- Discuss limitations in translational relevance (e.g., species-specific metabolism) and propose humanized mouse models for validation .
Data Management & Reporting
Q. What strategies ensure compliance with FAIR principles for this compound research data?
Methodological Answer:
- Annotate datasets with persistent identifiers (DOIs) and metadata describing experimental conditions (e.g., NMR spectrometer frequency, LC column lot numbers).
- Use community-accepted formats (e.g., JCAMP-DX for spectra, SDF for structures) and deposit data in discipline-specific repositories like Chemotion .
- Provide executable Jupyter notebooks for statistical analyses to enhance reproducibility .
Q. How can researchers balance brevity and completeness when reporting this compound characterization data?
Methodological Answer:
- Follow journal guidelines (e.g., Beilstein Journal) by including 3–5 representative syntheses in the main text and relegating additional compounds to supplementary files .
- Use abbreviated experimental sections for routine procedures (e.g., "Compound 3 was prepared analogously to 2 using 4-bromoaniline") with cross-references to prior methods .
- Employ structured tables to consolidate analytical data (e.g., melting points, values) and highlight outliers with footnotes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
